molecular formula C9H11NO2 B066949 1-Cyclopentyl-pyrrole-2,5-dione CAS No. 170866-05-4

1-Cyclopentyl-pyrrole-2,5-dione

Cat. No. B066949
CAS RN: 170866-05-4
M. Wt: 165.19 g/mol
InChI Key: YEAIIFHWFHOYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Cyclopentyl-pyrrole-2,5-dione derivatives can be achieved through various synthetic routes, including condensation reactions, cycloadditions, and novel synthetic methodologies that involve the use of specific catalysts or reagents. For example, a study by Zarrouk et al. (2015) describes the synthesis of new 1H-pyrrole-2,5-dione derivatives through a process that highlights the compound's potential as an organic inhibitor for steel corrosion, demonstrating the versatility of its synthesis for applications in material science (Zarrouk et al., 2015).

Scientific Research Applications

Corrosion Inhibition

1-Cyclopentyl-pyrrole-2,5-dione derivatives demonstrate effective corrosion inhibition properties for carbon steel in acidic environments. Studies reveal that these compounds act as mixed-type inhibitors, with their efficiency increasing alongside concentration. The adsorption of these inhibitors on steel surfaces adheres to Langmuir's adsorption isotherm, suggesting a chemisorption process as the primary mechanism. Quantum chemical calculations further establish a relationship between molecular structures and their inhibition efficiencies (Zarrouk et al., 2015).

Organic Photovoltaics (OPVs)

The compound and its derivatives are utilized in the synthesis of conjugated polymers for OPVs, demonstrating enhanced open circuit voltage. A new acceptor unit, pyrrolo[3,2-b]pyrrole-2,5-dione, has been prepared and incorporated into conjugated polymers, showing potential for improved photovoltaic performance due to its electron-deficient nature and structural stability derived from synthetic pigments (Song et al., 2012).

Luminescent Materials

Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives are integrated into polymers to produce highly luminescent materials. These materials exhibit strong fluorescence and are soluble in common organic solvents, making them suitable for various applications in optoelectronics and as fluorescent markers (Zhang & Tieke, 2008).

Synthetic Pigments

Efficient synthetic pathways have been developed to generate pyrrolo[3,2-b]pyrrole-2,5-diones, which serve as synthetic pigments. These compounds exhibit distinct UV-vis properties that can be modified through substituent variations, indicating their utility in developing new pigments with controlled optical features (Langer et al., 2000).

Polymer Science

In polymer science, this compound derivatives contribute to the synthesis of novel polymers with promising applications in electronics. These polymers are investigated for their potential in organic thin-film transistors, highlighting their high electron affinity and promising charge transport properties (Guo et al., 2014).

Safety and Hazards

The safety information available indicates that “1-Cyclopentyl-pyrrole-2,5-dione” may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

It is known that pyrrole-2,5-diones, the core structure of this compound, can interact with various biomolecules

Cellular Effects

Research has shown that pyrrole-2,5-dione-based small molecules can induce the generation of mesenchymal stem cell-derived functional endothelial cells . This suggests that 1-Cyclopentyl-pyrrole-2,5-dione may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

Research has shown that some pyrrole-2,5-dione derivatives have anxiolytic effects at low doses

properties

IUPAC Name

1-cyclopentylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-5-6-9(12)10(8)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAIIFHWFHOYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363966
Record name 1-cyclopentylpyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170866-05-4
Record name 1-cyclopentylpyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.